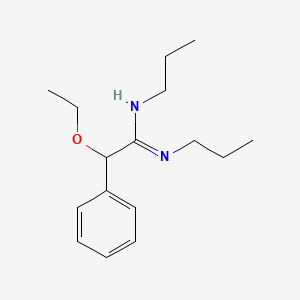

2-ethoxy-2-phenyl-N,N'-dipropylethanimidamide

Description

2-Ethoxy-2-phenyl-N,N'-dipropylethanimidamide is a substituted ethanimidamide derivative characterized by a central ethanimidamide backbone (N–C(=NH)–N) with three distinct substituents:

- 2-Ethoxy group: An ethoxy (–OCH₂CH₃) moiety at the 2-position.

- 2-Phenyl group: A phenyl (–C₆H₅) ring at the same 2-position.

- N,N'-Dipropyl groups: Propyl (–CH₂CH₂CH₃) chains attached to both nitrogen atoms of the amidine group.

This compound belongs to the amidine class, which is known for applications in organic synthesis, catalysis, and medicinal chemistry due to its basicity and hydrogen-bonding capabilities. The ethoxy and phenyl groups enhance steric bulk and modulate electronic properties, while the dipropyl substituents influence solubility and lipophilicity .

Properties

CAS No. |

64059-01-4 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

2-ethoxy-2-phenyl-N,N'-dipropylethanimidamide |

InChI |

InChI=1S/C16H26N2O/c1-4-12-17-16(18-13-5-2)15(19-6-3)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,18) |

InChI Key |

ZXMBLDHVLJGNSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=NCCC)C(C1=CC=CC=C1)OCC |

Origin of Product |

United States |

Biological Activity

2-Ethoxy-2-phenyl-N,N'-dipropylethanimidamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H28N2O

- Molecular Weight : 300.44 g/mol

- IUPAC Name : this compound

The unique structure of this compound, characterized by the ethoxy and phenyl groups, contributes to its interaction with various biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound is known to interact with specific enzymes and receptors, influencing various biochemical pathways. Its structure allows for effective binding to target proteins, which may modulate enzyme activity and signal transduction pathways.

- Protein Binding : Due to its unique chemical structure, the compound has been utilized in studies focusing on enzyme interactions and protein binding, providing insights into its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise as an anticancer agent. Studies have reported that it can inhibit the proliferation of cancer cells through mechanisms such as:

- Inducing apoptosis (programmed cell death)

- Disrupting cell cycle progression

- Inhibiting angiogenesis (formation of new blood vessels) necessary for tumor growth .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The compound was found to induce apoptosis through activation of caspase pathways .

-

Antimicrobial Efficacy :

- In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Data Table: Summary of Biological Activities

| Biological Activity | Test System | Result |

|---|---|---|

| Antimicrobial | Various bacterial strains | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Human cancer cell lines | IC50: 10 - 30 µM; induces apoptosis |

| Enzyme Interaction | Enzyme assays | Modulates enzyme activity; specific binding affinity observed |

Comparison with Similar Compounds

2-Ethoxy-2-phenyl-N'-phenethyl-ethanimidamide

- Key Differences : Replaces one N-propyl group with a phenethyl (–CH₂CH₂C₆H₅) substituent.

- Higher molecular weight (MW: ~325 g/mol vs. ~290 g/mol for the dipropyl analog). Enhanced hydrophobicity, reducing aqueous solubility .

N,N'-Dibutyl-2-(4-chlorophenyl)-2-ethoxy-ethanimidamide

- Key Differences :

- Substitutes phenyl with 4-chlorophenyl (–C₆H₄Cl) at the 2-position.

- Replaces propyl with butyl (–CH₂CH₂CH₂CH₃) chains on the N,N'-positions.

- Longer alkyl chains (butyl vs. propyl) improve lipid solubility but may reduce metabolic stability .

N'-Hydroxy-2-(2-thienyl)ethanimidamide

- Key Differences :

- Replaces phenyl with a thienyl (–C₄H₃S) heteroaromatic ring.

- Introduces a hydroxylamine (–NHOH) group at the N'-position.

- Impact :

Structural and Functional Analysis Table

| Compound Name | 2-Substituent | N,N'-Substituents | Key Properties |

|---|---|---|---|

| 2-Ethoxy-2-phenyl-N,N'-dipropylethanimidamide | Ethoxy, Phenyl | Dipropyl | Moderate lipophilicity, balanced reactivity |

| 2-Ethoxy-N'-phenethyl-2-phenyl-ethanimidamide | Ethoxy, Phenyl | Propyl/Phenethyl | High aromaticity, low solubility |

| N,N'-Dibutyl-2-(4-chlorophenyl)-2-ethoxy-ethanimidamide | Ethoxy, 4-Chlorophenyl | Dibutyl | Electrophilic center, high lipid solubility |

| N'-Hydroxy-2-(2-thienyl)ethanimidamide | Thienyl | Hydroxylamine | Metal coordination, redox-sensitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.